molecular formula C11H15BO2SSi B572516 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid CAS No. 1217501-33-1

2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid

Cat. No.: B572516
CAS No.: 1217501-33-1
M. Wt: 250.194
InChI Key: VXRYHMIXGDKPOJ-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid is an organoboron compound with the molecular formula C11H15BO2SSi. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing sulfur. The presence of the trimethylsilyl group and the boronic acid functionality makes this compound valuable in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid typically involves the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through various methods, including the cyclization of appropriate precursors.

    Introduction of the trimethylsilyl group: This step often involves the use of trimethylsilyl chloride in the presence of a base.

    Boronic acid functionalization:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .

Scientific Research Applications

2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Uniqueness: 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid is unique due to the combination of the trimethylsilyl group and the boronic acid functionality, which enhances its reactivity and versatility in organic synthesis .

Properties

IUPAC Name

(2-trimethylsilyl-1-benzothiophen-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO2SSi/c1-16(2,3)10-7-8-5-4-6-9(12(13)14)11(8)15-10/h4-7,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRYHMIXGDKPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C=C(S2)[Si](C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681575
Record name [2-(Trimethylsilyl)-1-benzothiophen-7-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-33-1
Record name [2-(Trimethylsilyl)-1-benzothiophen-7-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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